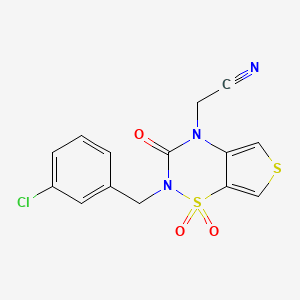
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide is a complex organic compound with a unique structure that includes a thieno-thiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Thiadiazine Ring: The thiadiazine ring is introduced through a condensation reaction with a hydrazine derivative.
Acetonitrile Substitution: The acetonitrile group is added via a nucleophilic substitution reaction.
Chlorophenyl Methylation: The 3-chlorophenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.
Oxidation to Form the Dioxide: The final step involves the oxidation of the compound to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
4H-Thieno(3,4-e)-1,2,4-thiadiazine Derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazine Derivatives: Compounds with a thiadiazine core but different ring systems or substituents.
Thieno Derivatives: Compounds with a thieno ring but lacking the thiadiazine moiety.
Uniqueness
4H-Thieno(3,4-e)-1,2,4-thiadiazine-4-acetonitrile, 2-((3-chlorophenyl)methyl)-2,3-dihydro-3-oxo-, 1,1-dioxide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
214916-32-2 |
|---|---|
Molecular Formula |
C14H10ClN3O3S2 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-[2-[(3-chlorophenyl)methyl]-1,1,3-trioxothieno[3,4-e][1,2,4]thiadiazin-4-yl]acetonitrile |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-11-3-1-2-10(6-11)7-18-14(19)17(5-4-16)12-8-22-9-13(12)23(18,20)21/h1-3,6,8-9H,5,7H2 |
InChI Key |
NRHCEUGPZSVYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















